molecular formula C4H7AgO2 B13794163 Butanoic acid silver(i)salt

Butanoic acid silver(i)salt

Cat. No.: B13794163
M. Wt: 194.97 g/mol
InChI Key: JKOCEVIXVMBKJA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for butanoic acid silver(I) salt are similar to laboratory methods but are scaled up to accommodate larger quantities. The choice of method depends on the desired purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Butanoic acid silver(I) salt can undergo oxidation reactions, where the silver ion (Ag⁺) is reduced to metallic silver (Ag).
  • Reduction

    • The compound can also participate in reduction reactions, where the silver ion is reduced to its elemental form.
  • Substitution

    • In substitution reactions, the silver ion can be replaced by other metal ions or organic groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).

    Solvents: Water, ethanol, non-aqueous solvents like acetonitrile.

Major Products Formed

    Oxidation: Metallic silver (Ag), carbon dioxide (CO₂).

    Reduction: Elemental silver (Ag).

    Substitution: Various metal butyrates or organic derivatives.

Scientific Research Applications

Butanoic acid silver(I) salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid silver(I) salt involves the interaction of the silver ion (Ag⁺) with biological molecules. The silver ion can disrupt bacterial cell membranes, leading to cell death. Additionally, silver ions can interact with thiol groups in proteins, inhibiting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Silver Acetate (C₂H₃AgO₂)

    • Similar in structure but with a shorter carbon chain.
    • Used in similar applications, such as antimicrobial agents and catalysts.
  • Silver Propionate (C₃H₅AgO₂)

    • Slightly longer carbon chain than silver acetate.
    • Also used in antimicrobial and catalytic applications.
  • Silver Hexanoate (C₆H₁₁AgO₂)

    • Longer carbon chain than butanoic acid silver(I) salt.
    • Used in similar applications but with different solubility and reactivity properties.

Uniqueness

Butanoic acid silver(I) salt is unique due to its balance of chain length and reactivity. It offers a good compromise between solubility and antimicrobial activity, making it suitable for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C4H7AgO2

Molecular Weight

194.97 g/mol

IUPAC Name

silver;butanoate

InChI

InChI=1S/C4H8O2.Ag/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

JKOCEVIXVMBKJA-UHFFFAOYSA-M

Canonical SMILES

CCCC(=O)[O-].[Ag+]

Origin of Product

United States

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